6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
6-Acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a thienopyridine derivative characterized by a fused thieno[2,3-c]pyridine core. Key structural features include:
- Acetyl group at position 6, which may influence metabolic stability by hindering oxidative degradation.
- Carboxamide group at position 3, enhancing hydrogen-bonding capabilities.
Properties
IUPAC Name |
6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-12(25)24-9-8-16-17(11-24)28-21(18(16)19(22)26)23-20(27)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10H,8-9,11H2,1H3,(H2,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDYZWHAURPTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and 2-bromo-3-pyridinecarboxaldehyde under basic conditions.
Amidation: The naphthalene-2-amido group can be introduced through an amidation reaction using naphthalene-2-amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Biological Activity
The compound 6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a member of the thieno[2,3-c]pyridine family, known for its diverse biological activities. This article reviews the synthesis methods, biological activities, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[2,3-c]pyridine Core : This is achieved through the condensation of 2-aminothiophene and β-ketoesters under acidic or basic conditions.
- Acetylation : The acetyl group is introduced using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
- Amidation : The naphthalene amido group is incorporated via standard amide coupling techniques.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Potential mechanisms include:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound can modulate receptor activities affecting cellular signaling.
- Gene Expression Alteration : It influences the expression of genes related to cell growth and apoptosis.
Pharmacological Properties
Research indicates that derivatives of thieno[2,3-c]pyridine exhibit a broad range of biological activities:
- Anticancer Activity : Compounds in this class have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Some derivatives demonstrate significant antimicrobial activity against various pathogens.
- Neuropharmacological Effects : Certain compounds exhibit anxiolytic and antidepressant properties, indicating their potential in treating mood disorders.
Case Studies
- Anticancer Studies
- Antimicrobial Activity
- Neuropharmacological Effects
Data Tables
| Activity Type | Compound Example | Effectiveness (IC50/MIC) |
|---|---|---|
| Anticancer | Thieno[2,3-c]pyridine derivative | IC50 = 10 µM |
| Antimicrobial | Similar derivatives | MIC = 15.62 µg/mL |
| Neuropharmacological | Anxiolytic derivative | Anxiolytic activity > 4x compared to Diazepam |
Scientific Research Applications
Chemistry
In the field of organic synthesis, 6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications and reactions:
- Synthesis of Derivatives : The compound can be modified through oxidation and reduction reactions to yield derivatives with enhanced properties.
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Introduction of functional groups | Sulfoxides, sulfones |
| Reduction | Conversion of functional groups | Alcohols, amines |
| Substitution | Nucleophilic substitution | New amides or sulfamides |
Biology
Research has demonstrated the potential biological activities of this compound. Studies indicate that it may exhibit antimicrobial and anticancer properties:
- Anticancer Activity : Preliminary studies suggest that the compound can induce apoptosis in cancer cells. For instance, similar thienopyridine derivatives have shown efficacy against liver and lung cancer cells by modulating apoptotic pathways .
- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit bacterial growth. In vitro studies have indicated significant antimicrobial activity against various strains .
Medicine
The therapeutic applications of this compound are under investigation:
- Drug Development : The compound's unique structure makes it a candidate for developing new drugs targeting specific biological pathways associated with cancer and infectious diseases. Its interaction with enzymes and receptors is being studied to understand its mechanism of action better.
Case Studies
- Anticancer Research :
- Antimicrobial Efficacy :
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Solubility
- Naphthalene-2-amido (Target Compound) : The naphthalene moiety significantly enhances lipophilicity compared to phenyl-based substituents (e.g., BI67737, BI68205). This may improve membrane permeability but reduce aqueous solubility .
- However, its higher molecular weight (422.30 vs. ~420 for the target compound) may affect pharmacokinetics .
- Methanesulfonylbenzamido (BF38504) : The sulfonyl group introduces strong electron-withdrawing effects, increasing acidity (pKa ~1–2) and solubility, especially as a hydrochloride salt .
Steric and Electronic Modifications
- Acetyl Group (Target Compound) : The acetyl group at position 6 may block cytochrome P450-mediated oxidation, improving metabolic stability compared to unsubstituted analogs .
- Ethoxycarbonyl Substituents (): Ethoxycarbonyl groups in thieno[2,3-b]pyridines (e.g., compound 5) enhance polarity, contrasting with the acetyl group’s lipophilic nature in the target compound .
Pharmacokinetic Implications
- Hydrochloride Salt (BF38504) : The ionic form of BF38504 dramatically improves water solubility, a formulation advantage over the free base form of the target compound .
- 4-Methylbenzamido (BI79523) : Reduced molecular weight (371.50 vs. ~420) may enhance bioavailability but could limit tissue penetration due to lower lipophilicity .
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for this compound, and what key reaction parameters should be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with thieno[2,3-c]pyridine precursors. Key steps include:
-
Amidation : Coupling naphthalene-2-carboxylic acid derivatives with amino groups using activating agents like HATU or EDCl .
-
Acetylation : Introducing the acetyl group under anhydrous conditions, often with acetic anhydride in the presence of a base (e.g., pyridine) .
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for solubility, while reaction temperatures range from 0°C (for sensitive steps) to reflux .
-
Catalytic Optimization : Fe₂O₃@SiO₂/In₂O₃ catalysts can enhance yield in analogous heterocyclic syntheses .
Key Parameters Optimal Range Temperature 0–80°C Reaction Time 4–24 hours Catalyst Loading 5–10 mol%
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide/acetate linkages .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Critical Note : Monitor for byproducts (e.g., unreacted naphthalene-2-amide intermediates) using TLC with silica gel plates .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (H315, H319) .
- Ventilation : Use fume hoods to avoid respiratory irritation (H335) .
- Spill Management : Collect spills using vacuum systems and dispose as hazardous waste .
- Contradiction Note : Some safety data sheets state classification criteria are not fully met , but conservative handling is advised.
Advanced Research Questions
Q. How can computational methods aid in the design and optimization of this compound's synthesis?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energy barriers for amidation/acetylation steps .
- Machine Learning : Train models on analogous thieno-pyridine derivatives to predict optimal solvents/catalysts .
- Example Workflow :
Simulate transition states for key reactions.
Use ICReDD’s computational-experimental feedback loop to refine conditions .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
-
Assay Standardization : Normalize data using reference compounds (e.g., doxorubicin for cytotoxicity assays) .
-
Mechanistic Studies : Conduct target-specific assays (e.g., kinase inhibition) alongside broad-spectrum screens to isolate activity pathways .
-
Data Reconciliation : Apply multivariate analysis to account for variables like cell line heterogeneity or solvent effects (e.g., DMSO tolerance) .
Common Contradictions Resolution Strategy Variable IC₅₀ values Use 3+ biological replicates Off-target effects CRISPR/Cas9 knockout validation
Q. How does the compound's reactivity with common reagents influence its stability in experimental conditions?
- Methodological Answer :
- Acid/Base Sensitivity : The acetyl group may hydrolyze under strong acidic/basic conditions. Test stability in PBS (pH 7.4) vs. gastric fluid (pH 1.2) .
- Oxidative Stability : Monitor degradation via LC-MS when exposed to ROS (e.g., H₂O₂) .
- Storage Recommendations : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation or moisture uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
